

A Technical Guide to the Spectral Analysis of Dipentyl Carbonate

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Compound of Interest

Compound Name: *Dipentyl carbonate*

Cat. No.: B1330105

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **dipentyl carbonate**, a significant organic compound with applications in various scientific fields. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **dipentyl carbonate**. It also outlines the standard experimental protocols for acquiring such spectra, offering a valuable resource for researchers and professionals in drug development and chemical analysis.

Spectral Data of Dipentyl Carbonate

The following sections present the predicted spectral data for **dipentyl carbonate** (C₁₁H₂₂O₃, Molar Mass: 202.29 g/mol). This data is essential for the structural elucidation and characterization of the molecule.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectrum (Predicted)

The predicted ¹H NMR spectrum of **dipentyl carbonate** shows distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.06	Triplet (t)	4H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.65	Quintet	4H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.34	Sextet	4H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.91	Triplet (t)	6H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃

¹³C NMR (Carbon-13) NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of **dipentyl carbonate**.

Chemical Shift (ppm)	Assignment
~155.0	C=O (Carbonyl)
~67.5	-O-CH ₂ -
~28.8	-O-CH ₂ -CH ₂ -
~28.1	-O-CH ₂ -CH ₂ -CH ₂ -
~22.3	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
~13.9	-CH ₃

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkyl carbonate like **dipentyl carbonate**, the following characteristic absorption bands are expected.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960-2850	Strong	C-H (alkane) stretching
~1740	Strong	C=O (carbonate) stretching
~1260	Strong	C-O (ester) stretching

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **dipentyl carbonate** would show the molecular ion peak and various fragment ions, which are useful for determining the molecular weight and structure.

m/z (Mass-to-Charge Ratio)	Interpretation
202	[M] ⁺ (Molecular Ion)
159	[M - C ₃ H ₇] ⁺
131	[M - C ₅ H ₁₁] ⁺
103	[C ₅ H ₁₁ OCO] ⁺
71	[C ₅ H ₁₁] ⁺
43	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

2.1.1. ¹H and ¹³C NMR Sample Preparation

- Weigh approximately 5-10 mg of the liquid **dipentyl carbonate** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

- Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).

2.1.2. NMR Data Acquisition

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- For the ^{13}C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

2.2.1. Sample Preparation (Neat Liquid)

- Place a drop of the liquid **dipentyl carbonate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Ensure there are no air bubbles trapped in the liquid film.

2.2.2. IR Data Acquisition

- Place the salt plate assembly into the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.
- Acquire the IR spectrum of the **dipentyl carbonate** sample.
- The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}).

2.3.1. Sample Introduction

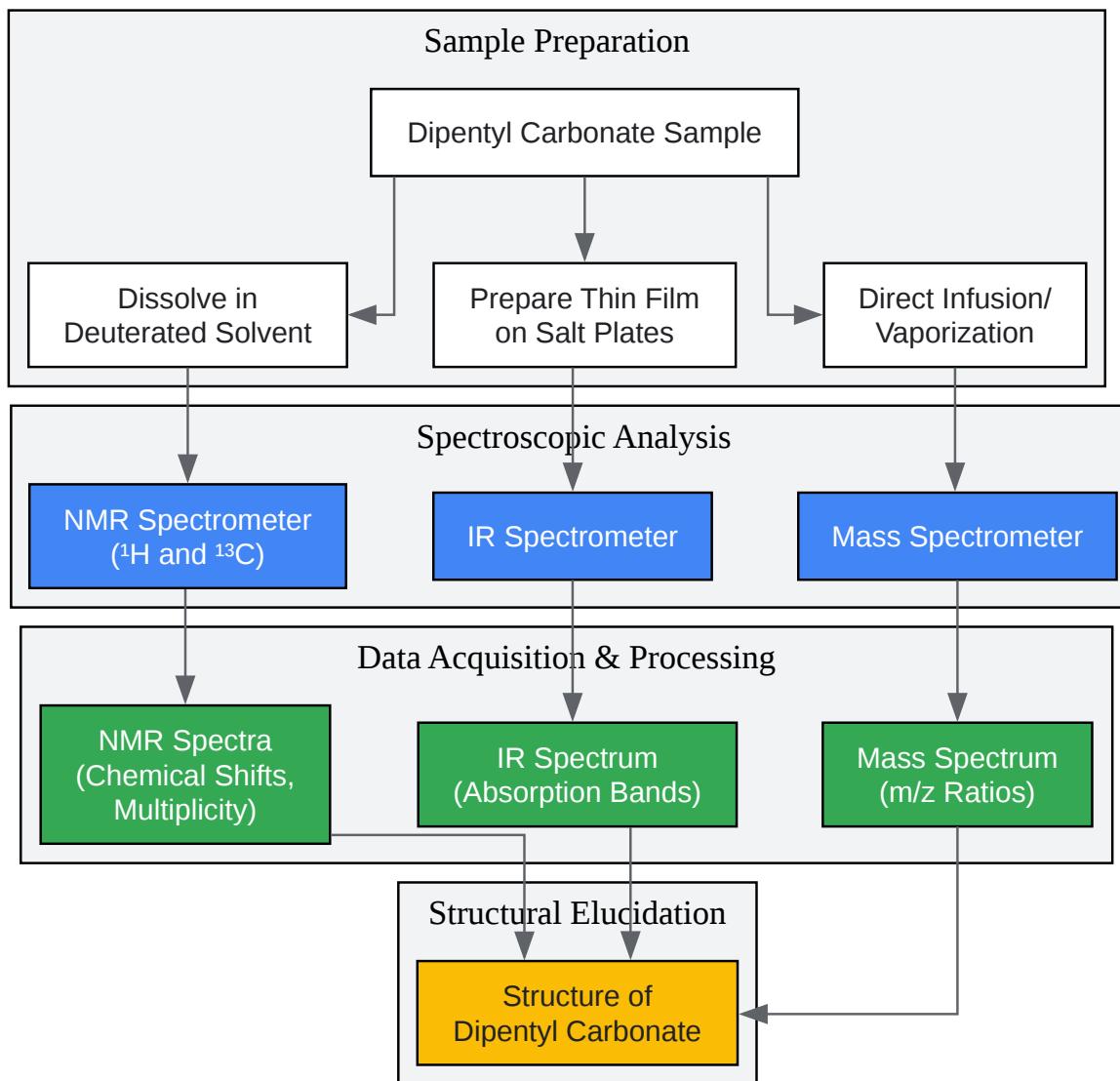
- For a volatile liquid like **dipentyl carbonate**, direct injection or infusion into the ion source is a common method.
- A microliter syringe is used to introduce a small amount of the sample into the heated inlet of the mass spectrometer, where it is vaporized.

2.3.2. MS Data Acquisition (Electron Ionization)

- The vaporized sample molecules are introduced into the ion source.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dipentyl carbonate**.



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